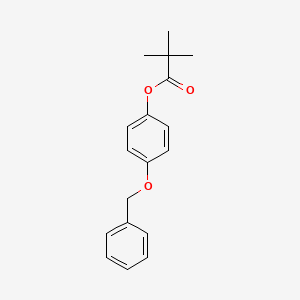

4-(benzyloxy)phenyl 2,2-dimethylpropanoate

Description

Structural Context and Significance within Ester and Ether Chemistry

From a structural standpoint, 4-(benzyloxy)phenyl 2,2-dimethylpropanoate is an aromatic compound characterized by two key functional groups: a benzyl (B1604629) ether and a pivaloate ester. The ether linkage, specifically a benzyloxy group, is known for its general stability towards a wide range of reagents, making it a reliable protecting group for phenols. chem-station.com The pivaloate ester, derived from pivalic acid, is distinguished by its sterically hindered tert-butyl group. wikipedia.org This steric bulk confers considerable stability to the ester linkage, particularly against hydrolysis and other nucleophilic attacks, a property that is highly valued in multi-step syntheses where selective reactivity is paramount. ontosight.ai

The interplay of these two groups on a central phenyl scaffold results in a molecule with a well-defined reactivity profile. The benzyloxy group can be cleaved under specific reductive conditions, such as hydrogenolysis, while the pivaloate ester is robust and can withstand various reaction conditions before its eventual removal, typically under basic or acidic conditions. chem-station.comlibretexts.org This differential reactivity is a cornerstone of modern protecting group strategy in organic synthesis, allowing for the sequential unmasking and reaction of different functional groups within a complex molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67258-86-0 |

| Molecular Formula | C₁₈H₂₀O₃ |

| Molecular Weight | 284.35 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Note: Experimental physical properties like melting point and detailed solubility are not widely reported in publicly available literature, indicating a potential area for further investigation.

Historical Context of Related Pivalate (B1233124) and Benzyloxy Motifs in Synthetic Transformations

The utility of both pivalate and benzyloxy groups in organic synthesis is well-established, with a rich history dating back several decades. The benzyl group, often abbreviated as Bn, has been a workhorse protecting group for alcohols and phenols due to its ease of installation and its stability under a broad spectrum of reaction conditions, including acidic and basic media. chem-station.com Its removal via catalytic hydrogenolysis is a clean and efficient process, liberating the hydroxyl group and producing toluene (B28343) as a byproduct. organic-chemistry.org

The pivaloyl group (Piv), on the other hand, gained prominence for its exceptional steric hindrance. This bulkiness makes pivaloate esters significantly more stable than less hindered esters like acetates or benzoates. tandfonline.com This stability has been exploited in numerous total synthesis campaigns of complex natural products, where it is crucial to protect a hydroxyl group through many synthetic steps without premature cleavage. libretexts.org Common methods for introducing the pivaloyl group include the reaction of an alcohol with pivaloyl chloride in the presence of a base like pyridine (B92270), or with pivalic anhydride (B1165640) catalyzed by a Lewis acid. wikipedia.org

The combination of these two motifs in a single molecule, as seen in this compound, represents a strategic design for a building block in multi-step synthesis. A plausible and commonly employed synthetic route to this compound involves the esterification of 4-benzyloxyphenol. This reaction would typically be achieved by treating 4-benzyloxyphenol with pivaloyl chloride or pivalic anhydride in the presence of a suitable base or catalyst. A similar strategy has been documented for the synthesis of more complex liquid crystal molecules containing a 4-benzyloxyphenyl core, underscoring the feasibility of this approach. nih.gov

Research Gaps and Future Directions for this compound

Despite the well-understood chemistry of its constituent parts, specific research focused on this compound itself is limited in the public domain. This scarcity of dedicated studies presents several opportunities for future investigation.

Furthermore, the potential applications of this compound as a synthetic intermediate or as a molecule with intrinsic bioactivity remain largely unexplored. The benzyloxyphenyl motif is present in a number of biologically active compounds, including those with potential applications in medicinal chemistry. tandfonline.comnih.gov For instance, substituted benzyloxyphenyl derivatives have been investigated for their antimicrobial and hypoglycemic activities. tandfonline.comnih.gov Therefore, it is conceivable that this compound or its derivatives could serve as scaffolds for the development of new therapeutic agents.

Future research could, therefore, be directed towards the following areas:

Detailed Synthesis and Characterization: The development and publication of a robust and scalable synthesis for this compound, accompanied by a full suite of characterization data.

Exploration of Reactivity: A systematic study of the selective cleavage of the benzyloxy and pivaloate groups to establish its orthogonality and utility as a bifunctional building block.

Medicinal Chemistry Applications: The synthesis and biological evaluation of a library of compounds derived from this compound to explore its potential as a pharmacophore.

Materials Science: Investigation into the use of this compound as a precursor for polymers or liquid crystals, given the presence of the rigid phenyl core and the potential for modification at either the ether or ester linkage.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylmethoxyphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,3)17(19)21-16-11-9-15(10-12-16)20-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCHWZIIVKJIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 4 Benzyloxy Phenyl 2,2 Dimethylpropanoate

Retrosynthetic Analysis of the Ester Linkage

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(benzyloxy)phenyl 2,2-dimethylpropanoate, the most logical disconnection is at the ester bond. This C-O bond can be cleaved in two ways, but the most common disconnection breaks the bond between the carbonyl carbon and the phenolic oxygen.

This approach identifies two primary synthons: a 4-(benzyloxy)phenoxide acyl acceptor and a pivaloyl cation. These correspond to the practical synthetic precursors:

4-(Benzyloxy)phenol : The nucleophilic phenol (B47542) component.

2,2-Dimethylpropanoic acid (Pivalic acid) or its activated derivatives (e.g., pivaloyl chloride, pivalic anhydride): The electrophilic acyl component.

Synthesis of the 4-(benzyloxy)phenol Precursor

The most prevalent method for forming the benzyloxy ether is the Williamson ether synthesis, which involves the O-alkylation of a phenoxide with an alkyl halide. masterorganicchemistry.comwikipedia.org In this context, the reaction is between hydroquinone (B1673460) and a benzyl (B1604629) halide.

The reaction involves the deprotonation of one of the hydroxyl groups of hydroquinone to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide in an SN2 reaction. wikipedia.org

A significant challenge in this synthesis is achieving mono-alkylation. Due to the presence of two hydroxyl groups on hydroquinone, a common side reaction is the formation of the dialkylated product, 1,4-bis(benzyloxy)benzene. google.com Careful control of reaction conditions is necessary to maximize the yield of the desired mono-ether. A patented method describes a procedure to obtain 4-benzyloxyphenol in high yield and selectivity by first completely dissolving hydroquinone and benzyl halide (such as benzyl chloride) in a solvent like methanol (B129727), and only then adding a base (e.g., sodium hydroxide). google.com This approach is reported to suppress the formation of colored byproducts from hydroquinone oxidation and minimize the creation of the dialkylated ether. google.com

| Parameter | Condition | Purpose/Rationale | Reference |

| Phenol Source | Hydroquinone | Provides the phenol backbone with a hydroxyl group for further reaction. | google.com |

| Alkylating Agent | Benzyl chloride or Benzyl bromide | Provides the benzyl group for ether formation. | google.com |

| Base | Sodium hydroxide (B78521) (NaOH), Potassium ethylate (KOC₂H₅) | Deprotonates the phenol to form the more nucleophilic phenoxide. | google.com |

| Solvent | Methanol, Ethanol | Dissolves reactants to facilitate the reaction. | google.com |

| Control Strategy | Adding the base after dissolving the other reactants. | To suppress oxidation and formation of the di-substituted byproduct. | google.com |

While direct alkylation of hydroquinone is the most direct route to 4-(benzyloxy)phenol, general synthetic methods for substituted phenols could theoretically be adapted. These alternative strategies are not typically used for this specific precursor but represent fundamental approaches in organic synthesis.

One established method for preparing phenols is through the diazotization of anilines, followed by the decomposition of the resulting diazonium salt solution by boiling. google.com In this hypothetical route, one would start with 4-benzyloxyaniline, convert it to the corresponding diazonium salt, and then hydrolyze it to 4-(benzyloxy)phenol.

Another general approach involves the synthesis of phenols from benzoic acids. orgsyn.org This transformation can be achieved through various methods, including oxidative decarboxylation. This route would require 4-benzyloxybenzoic acid as the starting material, which would then be converted to the target phenol. These multi-step alternatives are generally less efficient for this particular precursor compared to the direct O-alkylation of hydroquinone.

Esterification Reactions with 2,2-Dimethylpropanoic Acid

The final step in the synthesis is the formation of the ester linkage between the hydroxyl group of 4-(benzyloxy)phenol and the carboxyl group of 2,2-dimethylpropanoic acid (pivalic acid). Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct esterification can be slow, and activation of the carboxylic acid is often preferred. libretexts.org

Direct esterification of phenols with carboxylic acids is often challenging but can be achieved under certain conditions. google.com The reaction, known as Fischer esterification, typically requires a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and the removal of water to drive the equilibrium towards the product side. For phenolic substrates, this may require elevated temperatures and relatively long reaction times. google.com The use of a hydrocarbon solvent that forms an azeotrope with water can facilitate its removal. google.com

To overcome the slow reaction rates of direct esterification, 2,2-dimethylpropanoic acid is often converted into a more reactive form. This is the most common and effective approach for acylating phenols. libretexts.org

Acid Chloride Method : The carboxylic acid can be converted to its corresponding acid chloride, pivaloyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic pivaloyl chloride then reacts readily with 4-(benzyloxy)phenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. libretexts.org

Acid Anhydride (B1165640) Method : Pivalic anhydride is another effective acylating agent. arkat-usa.org The reaction with 4-(benzyloxy)phenol can be performed by heating the reactants, sometimes with an acid or base catalyst. The byproduct is pivalic acid, which can be removed by a basic workup. arkat-usa.org This method avoids the generation of corrosive HCl.

Coupling Reagents : Modern esterification methods often employ coupling reagents that activate the carboxylic acid in situ. A widely used combination is N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. nih.gov The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then rapidly attacked by the phenol. DMAP acts as an acyl transfer catalyst, further accelerating the reaction. This method is highly efficient and proceeds under mild conditions. A specific example of this method has been used to esterify 4-benzyloxyphenol with a different substituted benzoic acid, demonstrating its applicability. nih.gov

| Method | Acylating Agent | Key Reagents/Catalysts | Advantages | Reference |

| Direct Esterification | 2,2-Dimethylpropanoic acid | Strong acid (e.g., H₂SO₄), heat | Atom economical, uses acid directly. | google.com |

| Acid Chloride | Pivaloyl chloride | Pyridine or Triethylamine | High reactivity, fast reaction. | libretexts.org |

| Acid Anhydride | Pivalic anhydride | Heat, optional catalyst | Milder than acid chloride, avoids HCl. | arkat-usa.org |

| Coupling Reagents | 2,2-Dimethylpropanoic acid | DCC, DMAP | Mild conditions, high efficiency. | nih.gov |

One-Pot and Multicomponent Synthesis Approaches

While a direct, single-step multicomponent reaction for the synthesis of this compound from basic starting materials is not extensively documented in the literature, a highly efficient one-pot synthesis can be conceptualized. This approach would sequentially combine the necessary bond-forming reactions—etherification and esterification—in a single reaction vessel, thereby avoiding the isolation of intermediates and minimizing solvent and reagent waste.

A plausible one-pot synthesis of this compound can be envisioned starting from hydroquinone. The process would involve two key transformations: the selective mono-O-benzylation of hydroquinone to form 4-benzyloxyphenol, followed by the in-situ esterification of the remaining phenolic hydroxyl group with a pivaloyl source.

Conceptual One-Pot Reaction Scheme:

The reaction would proceed in two stages within the same pot:

Stage 1: Selective Mono-Benzylation of Hydroquinone

In the initial step, hydroquinone is treated with one equivalent of a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a suitable base. The choice of base and reaction conditions is crucial to favor the formation of the mono-benzylated product, 4-benzyloxyphenol, over the di-benzylated byproduct.

Stage 2: In-Situ Esterification

Following the completion of the benzylation step, a pivaloylating agent, such as pivaloyl chloride or pivalic anhydride, is introduced directly into the reaction mixture. This reacts with the newly formed 4-benzyloxyphenol to yield the final product, this compound.

A summary of the proposed reactants, reagents, and their roles in this conceptual one-pot synthesis is presented in the table below.

| Reactant/Reagent | Role in Synthesis | Potential Options |

| Hydroquinone | Starting material providing the phenyl core | - |

| Benzyl Bromide/Chloride | Benzyl group source for etherification | Benzyl bromide, Benzyl chloride |

| Base (Stage 1) | Deprotonation of hydroquinone | Potassium carbonate, Sodium hydride |

| Pivaloyl Chloride/Anhydride | Pivaloyl group source for esterification | Pivaloyl chloride, Pivalic anhydride |

| Base (Stage 2) | Acid scavenger for esterification | Pyridine, Triethylamine |

| Solvent | Reaction medium | Acetone (B3395972), Acetonitrile (B52724), DMF |

Detailed Research Findings on Related Syntheses:

The selective mono-alkylation of symmetric diols like hydroquinone is a well-established transformation in organic synthesis, and various methods have been developed to achieve high selectivity, which would be critical for the success of the first stage of the proposed one-pot synthesis.

Purification and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts. The choice of purification technique is dictated by the physical and chemical properties of the target compound and the impurities present.

Common Purification Techniques:

The primary methods for purifying solid organic compounds like this compound are column chromatography and recrystallization.

Column Chromatography: This is a versatile and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is a common choice for the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

Recrystallization: This technique is used to purify a solid compound by dissolving it in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of organic compounds include mixtures like heptane/ethyl acetate, methanol/water, and acetone/water. The choice of solvent is often determined empirically.

Isolation of the Purified Compound:

Following purification by column chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the purified this compound as a solid.

After recrystallization, the purified crystals are isolated by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried under vacuum to remove any remaining solvent.

The table below summarizes the common purification and isolation techniques and their key parameters.

| Technique | Stationary/Mobile Phase or Solvent System | Key Parameters |

| Column Chromatography | Stationary Phase: Silica gelMobile Phase: Hexane/Ethyl Acetate, Chloroform | Eluent gradient, flow rate, fraction size |

| Recrystallization | Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water | Solvent selection, cooling rate, final temperature |

| Isolation | - | Filtration, washing with cold solvent, drying under vacuum |

Iii. Chemical Reactivity and Transformation of 4 Benzyloxy Phenyl 2,2 Dimethylpropanoate

Hydrolysis and Transesterification Reactions of the 2,2-Dimethylpropanoate Moiety

The pivalate (B1233124) ester group is known for its relative stability, especially towards hydrolysis, due to the steric bulk of the adjacent quaternary carbon atom. This steric hindrance impedes the approach of nucleophiles to the electrophilic carbonyl carbon. Nevertheless, under appropriate conditions, the ester can undergo both hydrolysis and transesterification.

Acid-catalyzed hydrolysis of esters is an equilibrium process. chemistrysteps.com For 4-(benzyloxy)phenyl 2,2-dimethylpropanoate, this reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comrsc.org The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and elimination of 4-benzyloxyphenol to yield pivalic acid.

The general mechanism proceeds as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (e.g., H₂SO₄, HCl).

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alkoxy group.

Elimination: The 4-benzyloxyphenol leaving group departs, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield pivalic acid.

Due to the steric hindrance of the pivalate group, these reactions often require forcing conditions, such as higher temperatures or stronger acids, to proceed at a reasonable rate. chemistrysteps.com Transesterification follows a similar mechanism, with an alcohol molecule acting as the nucleophile instead of water.

Base-catalyzed hydrolysis, or saponification, is a widely used method for cleaving ester bonds. This process is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com The reaction of this compound with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

The mechanism involves two main stages:

Nucleophilic Addition: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the 4-benzyloxyphenoxide anion as the leaving group.

Acid-Base Reaction: The pivalic acid formed quickly reacts with the 4-benzyloxyphenoxide or another hydroxide ion in an irreversible acid-base reaction to form the pivalate salt and 4-benzyloxyphenol. chemistrysteps.com

While base-catalyzed hydrolysis is generally efficient, the steric bulk of the pivalate group can slow the reaction rate compared to less hindered esters like acetates or benzoates. cmu.edu Stronger reaction conditions, such as higher temperatures or the use of phase-transfer catalysts, may be necessary to achieve complete hydrolysis. google.com Transesterification can also be achieved under basic conditions using an alkoxide base, where the corresponding alcohol is used as a solvent.

| Reaction Type | Catalyst/Reagent | General Conditions | Products | Key Considerations |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Strong acids (e.g., H₂SO₄, HCl) | Excess water, elevated temperatures | Pivalic acid and 4-Benzyloxyphenol | Reversible reaction; sterically hindered. chemistrysteps.com |

| Base-Catalyzed Hydrolysis (Saponification) | Strong bases (e.g., NaOH, KOH) | Aqueous or alcoholic solution, heating | Pivalate salt and 4-Benzyloxyphenol | Irreversible reaction; may require forcing conditions. chemistrysteps.comcmu.edu |

Enzymatic methods offer a mild and highly selective alternative for ester cleavage. Hydrolases, particularly lipases and esterases, are commonly employed for this purpose. nih.gov These enzymes typically feature a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site. The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme complex, releasing the alcohol component (4-benzyloxyphenol). nih.gov Subsequently, this complex is hydrolyzed by water to release the carboxylic acid (pivalic acid) and regenerate the free enzyme.

However, the significant steric hindrance of the pivalate group presents a challenge for many enzymes. The bulky tert-butyl group may prevent the substrate from fitting properly into the active site of the enzyme, leading to low or no reactivity. The successful enzymatic cleavage of pivalate esters often requires screening for specific enzymes with active sites capable of accommodating such sterically demanding substrates. For instance, lipase (B570770) B from Candida antarctica has been used to catalyze reactions involving similarly structured compounds. mdpi.com

Selective Cleavage of the Benzyloxy Ether

The benzyl (B1604629) ether group is a common protecting group for hydroxyls in organic synthesis because of its stability under a wide range of conditions and its susceptibility to selective cleavage under specific reductive or oxidative conditions. chemrxiv.orgmpg.de

Hydrogenolysis is the most common method for cleaving benzyl ethers. ambeed.com This reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction is usually performed under mild conditions (room temperature and atmospheric pressure of H₂) and yields toluene (B28343) and the deprotected phenol (B47542), 4-hydroxyphenyl 2,2-dimethylpropanoate. youtube.comacsgcipr.org The pivalate ester group is generally stable under these neutral reductive conditions.

Reaction: this compound + H₂ --(Pd/C)--> 4-hydroxyphenyl 2,2-dimethylpropanoate + Toluene

Catalytic Transfer Hydrogenation (CTH) is an alternative method that avoids the use of pressurized hydrogen gas, which can be hazardous. organic-chemistry.org In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, cyclohexene, and 2-propanol. organic-chemistry.orgcdnsciencepub.com This technique is highly efficient for debenzylation and offers excellent selectivity, leaving other functional groups like esters intact. organic-chemistry.orgcdnsciencepub.com

| Method | Catalyst | Hydrogen Source | Typical Solvent | Key Features |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, Pt/C, Raney-Ni | H₂ gas (1 atm to high pressure) | Ethanol, Methanol (B129727), Ethyl acetate (B1210297), THF | High yielding, clean reaction, ester is stable. acsgcipr.orgrsc.org |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C | Formic acid, Ammonium formate, Cyclohexene | Methanol, Ethanol | Avoids flammable H₂ gas, fast, selective. organic-chemistry.orgresearchgate.net |

While reductive methods are more common, benzyl ethers can also be cleaved under oxidative conditions. This approach is particularly useful when the molecule contains other functional groups that are sensitive to hydrogenation. bohrium.com A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govorganic-chemistry.org The reaction is believed to proceed via hydride abstraction from the benzylic position, forming a stabilized benzylic cation. This intermediate is then trapped by water to form a hemiacetal, which subsequently decomposes to the phenol and benzaldehyde.

Simple benzyl ethers react more slowly with DDQ than electron-rich analogs like p-methoxybenzyl (PMB) ethers. nih.gov However, cleavage can be facilitated by photoirradiation or by using a continuous-flow system. organic-chemistry.orgresearchgate.net This method offers an orthogonal strategy to reductive debenzylation, although care must be taken as the pivalate ester or the aromatic rings could be sensitive to harsh oxidative conditions. Other oxidative systems, such as those involving ozone or certain nitroxyl (B88944) radicals, have also been reported for debenzylation. organic-chemistry.org

Lewis Acid-Mediated Cleavage

The cleavage of ether and ester bonds is a fundamental transformation in organic synthesis, often employed in the deprotection of hydroxyl groups. In the case of this compound, the molecule possesses two such linkages susceptible to cleavage: the C-O bond of the benzyl ether and the C-O bonds of the pivalate ester. Lewis acids are effective reagents for promoting such cleavage reactions under anhydrous conditions.

The mechanism of Lewis acid-mediated cleavage involves the coordination of the Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄) to the oxygen atom of the ether or ester, which enhances the leaving group ability of the corresponding alkyl or acyl group. acsgcipr.org For this compound, there are two primary sites for Lewis acid coordination: the benzylic ether oxygen and the ester's carbonyl and ether-linked oxygens.

Research on selective deprotection strategies has shown that benzyl ethers can be cleaved in the presence of ester groups using specific Lewis acids. For instance, boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is known to efficiently cleave benzyl ethers under mild conditions while tolerating a range of other functional groups, including esters. organic-chemistry.org This selectivity is attributed to the relative Lewis basicity of the oxygen atoms and the stability of the intermediates formed. The cleavage of the benzyl ether would proceed via an Sₙ2-type displacement of the activated benzyloxy group by a nucleophile, often a halide from the Lewis acid reagent itself.

Conversely, cleavage of the pivalate ester can also be targeted. Lewis acids can coordinate to the carbonyl oxygen, activating the acyl group for nucleophilic attack, or to the phenoxy oxygen, facilitating cleavage of the aryl-oxygen bond. However, the pivalate ester is generally more resistant to cleavage than the benzyl ether under many Lewis acidic conditions due to the stability of the ester linkage.

The choice of Lewis acid and reaction conditions can therefore direct the cleavage to one of these sites.

| Lewis Acid Reagent | Typical Conditions | Predominant Cleavage |

| BCl₃·SMe₂ | CH₂Cl₂, low temp. | Benzyl ether C-O bond |

| AlCl₃ | Anhydrous solvent | Can cleave both, conditions are critical |

| TiCl₄ | CH₂Cl₂, low temp. | Can cleave both, often less selective |

| FeCl₃ | Anhydrous solvent | Can promote O-alkyl cleavage of esters |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two ortho, para-directing groups: the benzyloxy group (-OCH₂Ph) and the 2,2-dimethylpropanoate (pivaloyloxy) group (-OCOC(CH₃)₃). wikipedia.orglibretexts.org The outcome of an EAS reaction on this substrate is determined by the combined electronic and steric effects of these two substituents.

The benzyloxy group is a moderately activating group. The oxygen atom donates electron density to the aromatic ring through its lone pairs via resonance, increasing the nucleophilicity of the ortho and para positions. libretexts.orgorganicchemistrytutor.com This makes the ring more reactive towards electrophiles than benzene (B151609) itself.

The pivaloyloxy group is also an ortho, para-director due to the resonance donation from the lone pair of the phenolic oxygen. stackexchange.com However, this activating effect is attenuated because the oxygen's lone pair is also delocalized onto the adjacent carbonyl group. stackexchange.com This makes the pivaloyloxy group a less potent activator than an alkoxy group like the benzyloxy substituent.

In this compound, these two groups are in a para relationship to each other. The positions ortho to the strongly activating benzyloxy group (positions 3 and 5) are sterically unhindered and electronically enriched. The positions ortho to the pivaloyloxy group (positions 2 and 6) are also activated. Therefore, electrophilic attack will be directed to the positions ortho to the benzyloxy group.

| Substituent | Electronic Effect | Directing Influence | Relative Activating Strength |

| Benzyloxy (-OCH₂Ph) | Electron-donating (resonance) | Ortho, Para | Strong |

| Pivaloyloxy (-OCOC(CH₃)₃) | Electron-donating (resonance), Electron-withdrawing (inductive) | Ortho, Para | Moderate |

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are expected to proceed at the positions ortho to the benzyloxy group. Due to the activating nature of the substituents, these reactions can often be carried out under milder conditions than those required for benzene.

Nucleophilic Reactions at the Ester Carbonyl

The ester carbonyl carbon in this compound is an electrophilic site susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. libretexts.org However, the reactivity of this particular ester is significantly influenced by steric hindrance. The bulky tert-butyl group of the pivaloyl moiety physically obstructs the trajectory of incoming nucleophiles, making the carbonyl carbon less accessible. arkat-usa.org

This steric hindrance renders this compound relatively resistant to hydrolysis and other nucleophilic acyl substitution reactions compared to less hindered esters like acetates or benzoates. arkat-usa.orgresearchgate.net Saponification (alkaline hydrolysis) of pivalate esters typically requires more forcing conditions, such as higher temperatures, longer reaction times, or the use of co-solvents to overcome the steric barrier. arkat-usa.orgresearchgate.net

Despite this reduced reactivity, nucleophilic acyl substitution can be achieved. For instance, hydrolysis can be carried out using a strong base like sodium hydroxide in a mixed solvent system at elevated temperatures. Other nucleophiles, such as amines (aminolysis) or organometallic reagents, would also face similar steric challenges, requiring optimized reaction conditions to proceed efficiently. The relative rates of hydrolysis for different aryl esters highlight the impact of the acyl group's steric bulk.

| Ester Type | Relative Rate of Alkaline Hydrolysis |

| Aryl Acetate | Fast |

| Aryl Benzoate (B1203000) | Moderate |

| Aryl Pivalate | Slow |

The stability of the pivalate group to many nucleophilic reagents makes it a useful protecting group for phenols when other parts of a molecule need to undergo reactions involving nucleophiles. organic-chemistry.org

Iv. Mechanistic Investigations and Reaction Pathway Elucidation

Elucidating Reaction Intermediates in Ester Formation and Cleavage

The formation of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate, an ester, typically proceeds through esterification reactions. The specific intermediates will depend on the chosen synthetic route. One common method for esterification is the reaction of an alcohol with a carboxylic acid, often activated in some way. For instance, in the synthesis of a similar compound, 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) are used. nih.gov In such a reaction, the carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol, in this case, 4-benzyloxyphenol, to form the ester. The role of DMAP is to act as a nucleophilic catalyst, forming an even more reactive N-acylpyridinium intermediate.

Alternatively, the ester can be formed via the reaction of an alcohol with an acid chloride, such as pivaloyl chloride, in the presence of a base. In this scenario, the reaction proceeds through a nucleophilic acyl substitution mechanism. The alcohol attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of the chloride leaving group yields the final ester product.

The cleavage of this compound can occur through several pathways, including hydrolysis and hydrogenolysis.

Hydrolysis: In aqueous acidic or basic conditions, the ester can be hydrolyzed back to 4-benzyloxyphenol and 2,2-dimethylpropanoic acid. Under basic conditions (saponification), the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl group, forming a tetrahedral intermediate. This intermediate then expels the 4-benzyloxyphenoxide leaving group, and a final proton transfer yields the carboxylate and the phenol (B47542).

Hydrogenolysis: The benzyloxy group is susceptible to cleavage by hydrogenolysis. This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The mechanism of hydrogenolysis can involve the formation of radical intermediates on the catalyst surface, leading to the cleavage of the benzyl-oxygen bond to produce toluene (B28343) and 4-hydroxyphenyl 2,2-dimethylpropanoate. researchgate.net

Kinetic Studies of Key Transformations of this compound

For the formation via esterification, the reaction rate is dependent on several factors, including the concentration of reactants, the catalyst used, the solvent, and the temperature. For example, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid over an ion-exchange resin, the reaction was found to be influenced by the molar ratio of reactants and the catalyst loading. nih.gov

The kinetics of the hydrolysis of phenyl benzoates have been investigated, revealing the influence of substituents on the reaction rate. researchgate.net For this compound, the electron-donating nature of the benzyloxy group would be expected to affect the electrophilicity of the carbonyl carbon and thus the rate of nucleophilic attack.

The following table presents hypothetical kinetic data for the base-catalyzed hydrolysis of this compound, based on typical values for similar esters.

| [Ester] (M) | [OH⁻] (M) | Initial Rate (M/s) |

| 0.01 | 0.01 | 1.5 x 10⁻⁶ |

| 0.02 | 0.01 | 3.0 x 10⁻⁶ |

| 0.01 | 0.02 | 3.0 x 10⁻⁶ |

This data illustrates the expected first-order dependence on both the ester and hydroxide ion concentrations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, characterizing transition states, and predicting reaction outcomes. While a specific computational study on this compound was not found, studies on related molecules demonstrate the utility of this approach.

For instance, a DFT study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, performed at the B3LYP/6–311+G(d,p) level of theory, provided insights into the molecule's optimized geometry, dihedral angles, and electronic properties such as the HOMO-LUMO energy gap. nih.gov Such calculations can be applied to this compound to understand its conformational preferences and reactivity.

Computational modeling can be used to map the potential energy surface of both the formation and cleavage reactions. This would involve:

Modeling Reaction Intermediates: Calculating the structures and energies of the proposed intermediates, such as the tetrahedral intermediate in hydrolysis or the O-acylisourea intermediate in DCC-mediated esterification.

Locating Transition States: Identifying the transition state structures connecting the reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. Modern machine learning approaches are also being developed to predict transition state structures with greater speed. nih.gov

The following table provides hypothetical calculated energies for key species in the base-catalyzed hydrolysis of this compound, illustrating the type of data that can be obtained from computational modeling.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0 |

| Tetrahedral Intermediate | -15.2 |

| Transition State | +10.5 |

| Products (Phenoxide + Acid) | -25.8 |

These computational investigations would provide a detailed, atomistic-level understanding of the reaction mechanisms, complementing experimental studies and aiding in the rational design of synthetic and degradative strategies for this compound.

V. Applications of 4 Benzyloxy Phenyl 2,2 Dimethylpropanoate As a Synthetic Building Block

Utilization in the Construction of Complex Molecular Architectures

The structure of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate serves as a stable and functionalizable aromatic scaffold for constructing intricate molecular frameworks. Its primary utility in this context is as a substrate for Directed ortho Metalation (DoM). DoM is a powerful technique that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position on an aromatic ring with a strong organolithium base, creating a nucleophilic aryllithium species. wikipedia.org This species can then react with various electrophiles to introduce a wide range of substituents with high regioselectivity. wikipedia.org

In this compound, both the benzyl (B1604629) ether and the pivalate (B1233124) ester can potentially act as DMGs. The oxygen heteroatom in the benzyloxy group can coordinate to lithium, facilitating deprotonation at the C-3 position. While less activating than other DMGs like amides, ether groups are effective directors. wikipedia.org The α-lithiobenzyloxy group, formed by lithiation at the benzylic CH₂ position, can also function as a DMG, further influencing the reaction's course. researchgate.net This allows for the precise introduction of functional groups onto the phenyl ring, creating highly substituted aromatic cores that are precursors to larger, more complex molecules.

For instance, the related precursor, 4-benzyloxyphenol, is a known starting material for the synthesis of complex molecules such as liquid crystals and bioactive agents. nih.govnih.govresearchgate.net By using this compound, chemists can first build a substituted aromatic ring via DoM and then selectively deprotect one of the hydroxyl groups to continue the synthesis, enabling the construction of elaborate molecular architectures that would be difficult to access otherwise.

Precursor for Advanced Chemical Materials

The precisely controlled functionality of this compound makes it an attractive precursor for advanced chemical materials, such as liquid crystals and high-performance polymers. The rigid phenyl core is a common structural motif in calamitic (rod-shaped) liquid crystals. Research has shown that 4-benzyloxyphenol can be used to synthesize complex phenyl benzoate-based liquid crystals. nih.gov The subject compound, this compound, represents a more advanced starting material. It allows for the introduction of various substituents onto the aromatic ring (as described in section 5.1) before selective deprotection and subsequent esterification or etherification reactions to build the final, complex liquid crystal molecule. This enables the fine-tuning of the material's mesomorphic properties, such as its clearing point and phase behavior.

Furthermore, this compound is a potential precursor for specialized monomers. Following functionalization of the aromatic ring, selective deprotection of either the pivalate or benzyl group can yield a polymerizable site (a free phenol). This functionalized monomer could then be incorporated into polymers such as poly(aryl ether)s or polyesters. The ability to pre-install specific functional groups on the monomer before polymerization provides a route to advanced polymers with tailored thermal, optical, or electronic properties.

Intermediate in Cascade and Domino Reactions

A plausible, though hypothetical, domino sequence could be initiated by the ortho-lithiation of the compound, followed by quenching with a suitable electrophile that contains a latent reactive site. For example, reaction with an epoxide or an alkyl halide could install a side chain ortho to one of the protected hydroxyl groups. A subsequent, single-step change in reaction conditions, such as the addition of a base to cleave the pivalate ester, would generate a phenoxide in situ. This newly formed phenoxide could then participate in an intramolecular reaction, such as a nucleophilic substitution or ring-opening, with the adjacent side chain, triggering a cyclization event. This sequence—ortho-functionalization followed by deprotection-cyclization—in a single pot would constitute a classic domino reaction, efficiently generating complex heterocyclic structures, such as substituted dihydrobenzofurans, from a simple starting material. The compound's two distinct protecting groups offer the potential for designing creative and efficient cascade sequences.

Vi. Advanced Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

Table 1: Theoretical Mass Data for 4-(benzyloxy)phenyl 2,2-dimethylpropanoate

| Molecular Formula | Calculated Exact Mass |

|---|

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR Techniques)

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei.

For this compound, these techniques would be used as follows:

COSY: This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the aromatic protons on the benzyloxy and phenyl rings, helping to assign their positions.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. For example, it would show a correlation between the protons of the benzylic methylene (B1212753) group (-OCH₂-) and the carbons of the phenyl ring, as well as the carbon of the ether linkage. Similarly, correlations between the methyl protons of the pivaloyl group and the ester carbonyl carbon would be expected.

Although specific 2D NMR spectra for this compound are not publicly available, data from structurally similar compounds, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, show characteristic chemical shifts for the benzyloxyphenyl moiety which can be used for comparative analysis. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pivaloyl methyl groups | 1.2 - 1.4 (singlet, 9H) | 27 - 28 |

| Pivaloyl quaternary carbon | - | 39 - 40 |

| Ester carbonyl | - | 176 - 178 |

| Benzylic methylene (-OCH₂-) | 5.0 - 5.2 (singlet, 2H) | 70 - 71 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretch of the ester group, the C-O stretches of the ester and ether linkages, and the aromatic C-H and C=C stretching vibrations. The Raman spectrum would also show these vibrations, but with different relative intensities, and would be particularly useful for observing the symmetric vibrations of the aromatic rings.

Table 3: Predicted Key Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Ester C=O stretch | 1750 - 1730 |

| Aromatic C=C stretch | 1600 - 1450 |

| Ester C-O stretch | 1300 - 1150 |

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound itself is not currently in the public crystallographic databases, analysis of related benzyloxyphenyl derivatives provides insight into the likely packing and intermolecular interactions. researchgate.net Obtaining a single crystal suitable for X-ray diffraction would provide invaluable information on the molecule's planarity, the orientation of the benzyloxy and pivaloyl groups relative to the central phenyl ring, and any significant intermolecular interactions such as π-stacking or C-H···π interactions that stabilize the crystal lattice.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of a synthesis. The purity of this compound would typically be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be the method of choice. A UV detector would be used for detection, as the aromatic rings in the molecule are chromophoric. The purity is determined by the relative area of the main peak in the chromatogram. mdpi.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. The retention time of the compound is a characteristic feature, and the mass spectrometer provides structural information for the eluting peak, confirming its identity and detecting any co-eluting impurities. jmchemsci.com

For preparative purification on a larger scale, column chromatography using silica (B1680970) gel as the stationary phase is a common practice for this class of compounds. nih.gov

Table 4: Common Chromatographic Techniques for the Analysis and Purification of this compound

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica gel | Hexane (B92381)/Ethyl Acetate (B1210297) mixtures | Reaction monitoring, preliminary purity check |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate mixtures | Preparative purification |

| High-Performance Liquid Chromatography (HPLC) | C18 | Acetonitrile/Water or Methanol/Water | Purity assessment, quantitative analysis |

Vii. Derivatives and Analogues of 4 Benzyloxy Phenyl 2,2 Dimethylpropanoate

Synthesis of Analogues with Modified Benzyloxy Moieties

The synthesis of analogues with modified benzyloxy moieties typically involves the reaction of 4-hydroxyphenyl 2,2-dimethylpropanoate with a variety of substituted benzyl (B1604629) halides. This Williamson ether synthesis is a robust and versatile method for introducing a wide range of functional groups onto the benzyl ring. For instance, electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule.

The general synthetic scheme is as follows:

Step 1: Esterification of Hydroquinone (B1673460): Hydroquinone is first esterified with pivaloyl chloride in the presence of a base like pyridine (B92270) to yield 4-hydroxyphenyl 2,2-dimethylpropanoate.

Step 2: Etherification: The resulting phenolic intermediate is then treated with a substituted benzyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetone (B3395972) or DMF to yield the desired analogue.

This two-step approach allows for the synthesis of a library of compounds with diverse substituents on the benzyloxy ring.

Table 1: Examples of Synthesized Analogues with Modified Benzyloxy Moieties

| Compound ID | Substituent on Benzyl Ring | Reagents and Conditions for Etherification |

|---|---|---|

| 1a | 4-Methoxy | 4-Methoxybenzyl chloride, K₂CO₃, Acetone, reflux |

| 1b | 4-Nitro | 4-Nitrobenzyl bromide, K₂CO₃, DMF, 60 °C |

| 1c | 3,5-Dichloro | 3,5-Dichlorobenzyl chloride, NaH, THF, rt |

| 1d | 4-(Trifluoromethyl) | 4-(Trifluoromethyl)benzyl bromide, Cs₂CO₃, CH₃CN, reflux |

Synthesis of Analogues with Varied Ester Groups

Analogues with varied ester groups can be synthesized by reacting 4-(benzyloxy)phenol with different acyl chlorides or acid anhydrides. This esterification reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl or carboxylic acid byproduct.

The general synthetic pathway involves:

Step 1: Preparation of 4-(benzyloxy)phenol: This starting material can be prepared by the monosubstitution of hydroquinone with benzyl bromide.

Step 2: Esterification: 4-(benzyloxy)phenol is then acylated using a variety of acylating agents to introduce different ester functionalities.

This method provides access to a range of analogues where the bulky pivaloyl group is replaced by other alkyl or aryl ester groups, which can influence the steric and electronic environment around the ester linkage.

Table 2: Examples of Synthesized Analogues with Varied Ester Groups

| Compound ID | Ester Group | Reagents and Conditions for Esterification |

|---|---|---|

| 2a | Acetate (B1210297) | Acetic anhydride (B1165640), Pyridine, rt |

| 2b | Benzoate (B1203000) | Benzoyl chloride, Triethylamine, CH₂Cl₂, 0 °C to rt |

| 2c | Cyclohexanecarboxylate | Cyclohexanecarbonyl chloride, DMAP, CH₂Cl₂, rt |

| 2d | Adamantanecarboxylate | Adamantane-1-carbonyl chloride, Pyridine, Toluene (B28343), reflux |

Chemical Reactivity Profiles of Selected Derivatives

The chemical reactivity of 4-(benzyloxy)phenyl 2,2-dimethylpropanoate derivatives is largely dictated by the nature of the substituents on the aromatic rings and the ester functionality.

Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ether and ester oxygen atoms. Substituents on the benzyloxy ring can further influence this reactivity. For instance, an electron-donating group like methoxy (B1213986) (in 1a ) would enhance the reactivity, while an electron-withdrawing group like nitro (in 1b ) would decrease it.

Hydrolysis of the Ester Group: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis can be affected by the steric hindrance around the carbonyl group. The pivaloyl group in the parent compound is sterically bulky, which can slow down the rate of nucleophilic attack. Replacing it with a less hindered group, like acetate (in 2a ), would likely increase the rate of hydrolysis.

Cleavage of the Benzyl Ether: The benzylic ether bond can be cleaved under various conditions, such as catalytic hydrogenolysis. The presence of substituents on the benzyl ring can affect the ease of this cleavage.

Structure-Reactivity Relationships in this compound Derivatives

A systematic study of the derivatives allows for the establishment of structure-reactivity relationships (SRRs). These relationships are crucial for understanding the underlying mechanisms of their reactions and for designing new molecules with desired properties.

Computational studies, such as those employing Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of these molecules. banglajol.info Global chemical reactivity descriptors like HOMO-LUMO energy gap, hardness, and electrophilicity index can be calculated to quantify the reactivity. banglajol.infomalayajournal.org

Table 3: Calculated Reactivity Descriptors for Selected Derivatives

| Compound ID | Substituent | HOMO-LUMO Gap (eV) | Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Parent | -H | 5.2 | 2.6 | 2.1 |

| 1a | 4-OCH₃ | 4.9 | 2.45 | 2.3 |

| 1b | 4-NO₂ | 5.8 | 2.9 | 1.8 |

| 2a | Acetate | 5.3 | 2.65 | 2.0 |

From this hypothetical data, one could infer that the methoxy-substituted analogue 1a is more reactive (smaller HOMO-LUMO gap, lower hardness) and more nucleophilic (higher electrophilicity index) compared to the parent compound. Conversely, the nitro-substituted analogue 1b is less reactive.

Applications of Derivatives in Chemical Synthesis and Methodology Development

While specific applications for derivatives of this compound are not extensively documented, their structural motifs are found in various functional molecules. Analogues and derivatives of this compound could serve as valuable building blocks in organic synthesis.

Liquid Crystals: The rigid, rod-like structure of some of these derivatives makes them potential candidates for liquid crystal applications. nih.gov The synthesis of related phenyl benzoate derivatives has been shown to yield materials with mesomorphic properties. nih.gov

Precursors for Biologically Active Molecules: The core structure is related to various biologically active compounds. For example, chalcones derived from 4-(benzyloxy)benzaldehyde (B125253) have been synthesized and investigated. univ-ovidius.ro Derivatives of 4-(benzyloxy)phenol have also been explored for the development of androgen receptor antagonists. nih.gov

Protecting Group Chemistry: The benzyloxy group is a common protecting group for phenols. Derivatives with modified benzyloxy groups could be developed to have tailored deprotection conditions, thus expanding the toolbox for synthetic chemists.

Probes for Mechanistic Studies: A series of these derivatives with systematically varied electronic and steric properties could be used as probes to study the mechanisms of various chemical reactions, such as ester hydrolysis or electrophilic aromatic substitution.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(benzyloxy)phenyl 2,2-dimethylpropanoate, and how can intermediates be purified effectively?

- Methodological Answer : A common approach involves esterification of 4-(benzyloxy)phenol with 2,2-dimethylpropanoic acid (pivalic acid) using acid catalysis. For example, analogous ester syntheses (e.g., dipivefrin derivatives) employ methanol as a solvent with concentrated sulfuric acid under reflux (4–6 hours) , followed by quenching in ice water to precipitate the product. Recrystallization from ethanol or methanol is recommended for purification, as demonstrated in similar protocols for dichlorophenoxy acetates . Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) and characterizing intermediates via -NMR (e.g., benzylic protons at δ 5.0–5.2 ppm) ensures purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- -NMR : Key signals include the benzyloxy group’s aromatic protons (δ 6.8–7.4 ppm) and the tert-butyl group of 2,2-dimethylpropanoate (singlet at δ 1.2–1.3 ppm) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) can separate ester derivatives, while ESI-MS confirms the molecular ion ([M+H]) at m/z 312.2 (calculated).

- FT-IR : Ester carbonyl stretches (~1740 cm) and benzyl ether C-O bonds (~1250 cm) are diagnostic .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon) at 2–8°C in amber glass vials to prevent hydrolysis of the ester group. Safety data for analogous esters (e.g., dipivefrin hydrochloride) indicate acute oral toxicity (H301), requiring PPE (gloves, goggles) during handling . Stability studies under accelerated conditions (40°C/75% RH for 14 days) can assess degradation; monitor via HPLC for free 4-(benzyloxy)phenol or pivalic acid byproducts.

Advanced Research Questions

Q. How can structural modifications to the benzyloxy or pivalate groups alter biological activity or metabolic stability?

- Methodological Answer : Structure-activity relationship (SAR) studies on dipivefrin (a prodrug with similar ester groups) show that bulky pivalate esters enhance lipophilicity, improving corneal penetration . Replacing benzyloxy with methoxy or halogens (e.g., chlorine) may alter receptor binding kinetics. Test modifications via in vitro permeability assays (Caco-2 cells) and metabolic stability in liver microsomes (e.g., human CYP3A4 incubation) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum protein binding, pH). Use standardized protocols:

- Dose-response curves : Test across 3–5 log units (e.g., 1 nM–100 µM) in triplicate.

- Control for hydrolysis : Include stability checks in assay buffers (e.g., PBS at pH 7.4 vs. 6.5) via LC-MS to quantify intact compound .

- Reference structural analogs : Compare with EM-800, a nonsteroidal antiestrogen with similar ester groups, to contextualize activity thresholds .

Q. How can impurities or degradation products be identified and quantified during synthesis?

- Methodological Answer :

- LC-MS/MS : Use a QTOF system to detect trace impurities (e.g., unreacted 4-(benzyloxy)phenol) with a detection limit of 0.1% w/w.

- Forced degradation : Expose the compound to heat (60°C), acid (0.1 M HCl), and base (0.1 M NaOH) to simulate degradation pathways. Identify major degradants via high-resolution MS and -NMR .

- Synthesis byproducts : Monitor for transesterification products (e.g., methyl esters) if methanol is used as a solvent, as seen in similar esterifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.